molecular formula C13H22Cl2O4 B13777761 Bis(2-chloroethyl) nonanedioate CAS No. 7769-33-7

Bis(2-chloroethyl) nonanedioate

Cat. No.: B13777761
CAS No.: 7769-33-7
M. Wt: 313.2 g/mol
InChI Key: JBOTUGFOUOKZJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-chloroethyl) nonanedioate typically involves the esterification of nonanedioic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

HOOC-(CH2)7-COOH+2ClCH2CH2OHClCH2CH2OOC-(CH2)7-COOCH2CH2Cl+2H2O\text{HOOC-(CH}_2\text{)}_7\text{-COOH} + 2 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{ClCH}_2\text{CH}_2\text{OOC-(CH}_2\text{)}_7\text{-COOCH}_2\text{CH}_2\text{Cl} + 2 \text{H}_2\text{O} HOOC-(CH2​)7​-COOH+2ClCH2​CH2​OH→ClCH2​CH2​OOC-(CH2​)7​-COOCH2​CH2​Cl+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) nonanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding nonanedioic acid and 2-chloroethanol.

    Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol).

Major Products

    Hydrolysis: Nonanedioic acid, 2-chloroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-chloroethyl) nonanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of polymers and resins.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and as a model substrate in biochemical assays.

    Medicine: Research into its potential as a prodrug for delivering therapeutic agents is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl) nonanedioate involves its hydrolysis to release 2-chloroethanol and nonanedioic acid. The 2-chloroethanol can further undergo metabolic transformations, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules. The molecular targets and pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used in organic synthesis and as a solvent.

    Bis(2-chloroethyl)amine: A nitrogen mustard compound with cytotoxic properties, used in chemotherapy.

    Bis(2-chloroethyl)urea:

Uniqueness

Bis(2-chloroethyl) nonanedioate is unique due to its ester linkage to nonanedioic acid, which imparts distinct chemical and physical properties

Properties

CAS No.

7769-33-7

Molecular Formula

C13H22Cl2O4

Molecular Weight

313.2 g/mol

IUPAC Name

bis(2-chloroethyl) nonanedioate

InChI

InChI=1S/C13H22Cl2O4/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h1-11H2

InChI Key

JBOTUGFOUOKZJI-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)OCCCl)CCCC(=O)OCCCl

Origin of Product

United States

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